

An In-depth Technical Guide to the Ketoamine Chemistry of Solvent Red 179

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Solvent red 179

Cat. No.: B401729

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 179, a prominent member of the ketoamine class of dyes, is a synthetic organic colorant recognized for its vibrant yellowish-red hue and robust performance characteristics.[1][2][3] Chemically identified as 14H-Benz[4][5]isoquino[2,1-a]perimidin-14-one, this dye is integral to various industrial applications, particularly in the coloring of plastics, resins, and fibers, owing to its excellent heat stability and lightfastness.[3][6] This technical guide provides a comprehensive exploration of the core ketoamine chemistry of Solvent Red 179, including its synthesis, physicochemical properties, and a theoretical examination of its potential tautomeric behavior. While direct experimental studies on the tautomerism of Solvent Red 179 are not extensively available in the reviewed literature, this guide draws parallels from related chemical structures to offer insights into its potential chemical dynamics.

Physicochemical and Spectroscopic Properties

Solvent Red 179 is a crystalline powder with a distinct yellowish-red color.[2][3] Its molecular formula is $C_{22}H_{12}N_2O$, with a corresponding molecular weight of approximately 320.34 g/mol . [2][7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Solvent Red 179

Property	Value	References
Molecular Formula	C ₂₂ H ₁₂ N ₂ O	[2][7]
Molecular Weight	320.34 g/mol	[2][7]
CAS Number	6829-22-7, 89106-94-5	[2][8]
Appearance	Yellowish-red powder	[2][3]
Melting Point	251-256 °C	[2][9]
Heat Resistance in PS	300 °C	[6][8]
Light Fastness in PS	8 (on a scale of 1-8)	[8][9]

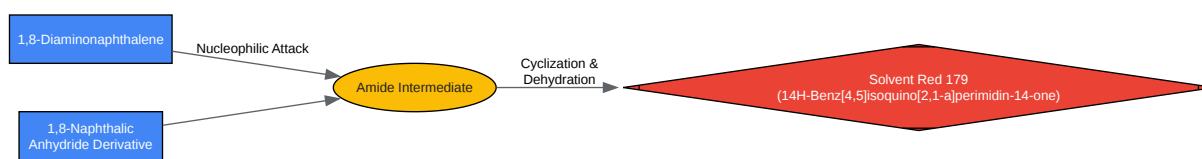
The solubility of Solvent Red 179 in various organic solvents at 20°C is detailed in Table 2, highlighting its suitability for applications involving organic media.

Table 2: Solubility of Solvent Red 179 in Organic Solvents at 20°C

Solvent	Solubility (g/L)	References
Acetone	1.6	[2][3]
Butyl Acetate	1.5 - 1.6	[2][3][8]
Methylbenzene	4.1	[3]
Dichloromethane	1.0 - 8.0	[2][3][8]
Ethyl Alcohol	0.9 - 8.0	[2][3][8]

Synthesis of Solvent Red 179

The primary synthesis of Solvent Red 179 involves the condensation reaction between 1,8-diaminonaphthalene and a 1,8-naphthalic anhydride derivative.[10] A proposed mechanistic pathway for this reaction is a double condensation and cyclization process that results in the formation of the stable, fused heterocyclic perinone structure of the dye.[10]



[Click to download full resolution via product page](#)

Figure 1: Proposed Synthesis Pathway of Solvent Red 179.

Experimental Protocol: Synthesis of Solvent Red 179

The following is a generalized experimental protocol based on published synthesis methodologies for similar compounds and patent literature.^[10]

Materials:

- 1,8-Diaminonaphthalene
- 1,8-Naphthalic anhydride derivative
- Glacial acetic acid (solvent)
- Ethanol (for washing)
- Water (for washing)

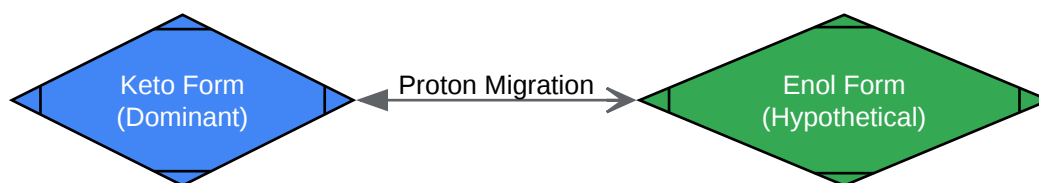
Procedure:

- In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge with glacial acetic acid.
- Add 1,8-diaminonaphthalene and the 1,8-naphthalic anhydride derivative to the solvent.
- Heat the mixture to a reflux temperature of approximately 110-116°C and maintain for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion of the reaction, cool the mixture to room temperature. The product, being insoluble in cold glacial acetic acid, will precipitate.

- Filter the precipitate and wash sequentially with cold glacial acetic acid, ethanol, and water to remove any unreacted starting materials and byproducts.
- Dry the resulting solid under vacuum to obtain the final product, Solvent Red 179.

The Ketoamine Chemistry: A Focus on Potential Tautomerism

The term "ketoamine" suggests the presence of both a ketone (keto) and an amine functional group within the molecular structure. A key aspect of the chemistry of such compounds is the potential for tautomerism, a form of constitutional isomerism where isomers are in dynamic equilibrium and can be interconverted by the migration of a proton. While direct experimental evidence for tautomerism in Solvent Red 179 is not readily available in the scientific literature, its structure suggests the possibility of a keto-enol or a related imine-enamine type of tautomeric equilibrium.



[Click to download full resolution via product page](#)

Figure 2: Hypothetical Keto-Enol Tautomerism in Solvent Red 179.

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents.^{[11][12]} In many simple ketones, the keto form is thermodynamically more stable and thus predominates.^[13] However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding or conjugation with an aromatic system.^[11] Given the extensive aromatic system in Solvent Red 179, it is plausible that an enol tautomer could have some degree of stability.

Computational studies on related heterocyclic systems, such as 2-aminopyridine, have shown that the relative stability of tautomers can be predicted, and the energy barriers for their interconversion can be calculated.^[14] Similar computational approaches could be applied to Solvent Red 179 to theoretically explore its tautomeric landscape.

Experimental Protocols for Characterization

Detailed experimental protocols for the spectroscopic and chromatographic analysis of Solvent Red 179 are not explicitly published. However, based on standard analytical techniques for organic dyes and related compounds, the following methodologies would be appropriate for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

- ^1H NMR: The proton NMR spectrum of Solvent Red 179 would be expected to show a complex pattern of signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the fused aromatic rings. The integration of these signals would correspond to the number of protons in each environment.
- ^{13}C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the keto group would be expected to appear at a characteristic downfield chemical shift (typically >160 ppm).

Hypothetical Protocol for NMR Analysis:

- Dissolve a small amount of Solvent Red 179 in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl_3 , or deuterated dimethyl sulfoxide, DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer.
- Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- The IR spectrum of Solvent Red 179 would be expected to show a strong absorption band corresponding to the $\text{C}=\text{O}$ stretching vibration of the ketone group, typically in the region of

1650-1700 cm^{-1} .

- Bands corresponding to C=C stretching in the aromatic rings would be observed in the 1450-1600 cm^{-1} region.
- C-H stretching vibrations of the aromatic protons would appear around 3000-3100 cm^{-1} .

Hypothetical Protocol for IR Analysis:

- Prepare a sample of Solvent Red 179, either as a KBr pellet or as a solution in a suitable solvent.
- Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions in a molecule and is responsible for its color.

- The UV-Vis spectrum of Solvent Red 179 in a suitable solvent (e.g., ethanol or dichloromethane) would be expected to show strong absorption bands in the visible region, which are responsible for its red color.
- The position and intensity of these bands are sensitive to the solvent polarity and can be used to study solvatochromic effects.

Hypothetical Protocol for UV-Vis Analysis:

- Prepare a dilute solution of Solvent Red 179 in a UV-transparent solvent.
- Record the UV-Vis spectrum using a spectrophotometer over a range of wavelengths (e.g., 200-800 nm).
- Identify the wavelength of maximum absorption (λ_{max}).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. It can be used to assess the purity of Solvent Red 179 and to separate it from any impurities or related compounds.

Hypothetical Protocol for HPLC Analysis:

- Develop a suitable HPLC method, which includes selecting an appropriate stationary phase (e.g., a C18 column), mobile phase (a mixture of solvents such as acetonitrile and water), and detector (e.g., a UV-Vis detector set at the λ_{max} of the dye).
- Inject a solution of Solvent Red 179 into the HPLC system.
- Analyze the resulting chromatogram to determine the retention time and peak area of the dye, which can be used for identification and quantification.

Conclusion

Solvent Red 179 is a commercially significant ketoamine dye with well-established applications. Its synthesis is based on the condensation of 1,8-diaminonaphthalene and a 1,8-naphthalic anhydride derivative. While its physicochemical properties are well-documented, the core aspect of its ketoamine chemistry, particularly the potential for tautomerism, remains an area that warrants further experimental and computational investigation. The methodologies and theoretical considerations presented in this guide provide a framework for researchers and scientists to further explore the rich chemistry of this important class of dyes. Such studies will not only enhance our fundamental understanding of ketoamine systems but may also pave the way for the design of novel colorants with tailored properties for advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent Dye Information - Solvent Red 179 [solventdye.info]
- 2. Solvent red 179|CAS NO.89106-94-5 [xcolorpigment.com]

- 3. China Solvent Red 179 / CAS 89106 95-5/6829-22-7 factory and manufacturers | Precise Color [precisechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. echemi.com [echemi.com]
- 8. Solvent Red 179 Dyes | CAS 6829-22-7, 89106-94-5 Manufacturers in Mumbai, India [colorantsgroup.com]
- 9. Solvent Red 179 [jnogilvychem.com]
- 10. C.I. Solvent red 179 | 6829-22-7 | Benchchem [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. One moment, please... [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Ketoamine Chemistry of Solvent Red 179]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b401729#understanding-the-ketoamine-chemistry-of-solvent-red-179]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com